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This technical guide provides an in-depth overview of the discovery and early-stage

characterization of Cathepsin G (CTSG), a pivotal serine protease. Tailored for researchers,

scientists, and professionals in drug development, this document details the historical context,

biochemical properties, and initial experimental methodologies that defined our foundational

understanding of this enzyme.

Historical Perspective and Discovery
The journey to identifying Cathepsin G began with early 20th-century investigations into

proteolytic enzymes. In 1903, Sven Gustaf Hedin characterized two types of proteases from

bovine spleen, an α-protease active under neutral conditions and a β-protease active in acidic

environments[1][2]. Over a century later, it was suggested that Hedin's α-protease was likely

the enzyme we now know as Cathepsin G[2].

The formal discovery and naming of Cathepsin G occurred in 1976 when Starkey and Barrett

isolated a chymotrypsin-like enzyme, active at alkaline pH, from human spleen[1][3]. This 28

kDa serine protease was found to be one of three such enzymes stored in the azurophilic

granules of neutrophils, alongside neutrophil elastase and proteinase 3[3]. Initially referred to

as a chymotrypsin-like enzyme due to its activity, its official designation became Cathepsin

G[3]. Early research also identified its presence in other myeloid cells, including primary human

monocytes and various dendritic cells[4].
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Cathepsin G is a member of the S1 class of serine proteases, encoded by the CTSG gene on

chromosome 14q11.2[3][4][5]. The preproenzyme is a 255-amino-acid polypeptide[3][4]. Its

enzymatic activity relies on a classic catalytic triad of histidine (H57), aspartate (D102), and

serine (S195) residues[3][6].

Early studies revealed several key characteristics:

Molecular Weight and Isoforms: SDS-PAGE analysis of the purified protein from normal

human neutrophils showed three distinct polypeptides with molecular weights of

approximately 29.5, 30.0, and 31.0 kDa, indicating microheterogeneity[7]. Four isoforms (C1,

C2, C3, and C4) have been described, with the first three containing an N-glycosylation site

at asparagine-64[3].

pH Optimum: The enzyme demonstrates activity across a broad pH range, with optimal

activity observed between pH 7.0 and 8.0[3].

Dual Substrate Specificity: A defining feature of Cathepsin G is its dual substrate specificity,

combining both chymotrypsin-like and trypsin-like properties[8]. It preferentially cleaves

peptide bonds after aromatic residues like phenylalanine (Phe) and basic residues such as

lysine (Lys) and arginine (Arg) at the P1 position[3][8][9][10].

Cellular Localization and Function: Cathepsin G is primarily stored in the azurophil granules

of neutrophils[3][5]. Upon neutrophil activation at inflammatory sites, it is released into the

extracellular space or can remain bound to the cell surface[4][11]. Its initial proposed

functions included the killing and digestion of engulfed pathogens, remodeling of connective

tissue, and participation in inflammatory responses[5][8]. It was also shown to have

antimicrobial properties independent of its proteolytic activity, attributed to a cationic,

arginine-rich region that interacts with bacterial surfaces[3].

Quantitative Data from Initial Studies
The following tables summarize the quantitative data from early characterization experiments.

Table 1: Early Reported Biochemical Properties of Human Cathepsin G
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Property Value Source

Molecular Weight (SDS-PAGE) 29.5 - 31.0 kDa [7]

Isoelectric Point (pI) ~8.0 [7]

Optimal pH 7.0 - 8.0 [3]

Catalytic Triad H57, D102, S195 [3][6]

Table 2: Substrate Specificity of Human Cathepsin G for Tetrapeptide p-Nitroanilide Substrates

(Suc-Ala-Ala-Pro-Aaa-pNA)

P1 Amino Acid
(Aaa)

kcat/Km (M⁻¹s⁻¹) Relative Activity Source

Lysine (Lys) 1,100,000 1.00 [9]

Phenylalanine (Phe) 1,100,000 1.00 [9]

Arginine (Arg) 540,000 0.49 [9]

Leucine (Leu) 480,000 0.44 [9]

Methionine (Met) 120,000 0.11 [9]

Norleucine (Nle) 65,000 0.06 [9]

Norvaline (Nva) 50,000 0.05 [9]

Alanine (Ala) 2,000 0.002 [9]

Aspartic Acid (Asp) <1,000 <0.001 [9]

Table 3: Inhibition of Human Cathepsin G by Cucurbita maxima Trypsin Inhibitor I (CMTI I)

Mutants
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CMTI I Mutant
Position

Substitution
Association
Constant (Ka) (M⁻¹)

Source

Wild Type - 1.0 x 10⁸ [9]

P2 Pro4 → Thr ~1.0 x 10⁹ [9]

P1' Ile6 → Val Deleterious [9]

P1' Ile6 → Asp Deleterious [9]

P3' Met8 → Arg 7-fold decrease [9]

P12' Ala18 → Gly ~1.0 x 10⁹ [9]

Key Experimental Protocols
The following sections detail the methodologies employed in the initial isolation and functional

characterization of Cathepsin G.

Protocol 1: Isolation and Purification of Cathepsin G
from Human Neutrophils
This protocol is based on the methods described for purifying human neutrophil Cathepsin G,

which yield a highly active enzyme preparation[7].

Objective: To isolate and purify active Cathepsin G from the azurophilic granules of human

neutrophils.

Materials:

Buffy coat preparations from normal human donors

Dextran solution

Hanks' balanced salt solution (HBSS)

0.2% NaCl solution

1.6% NaCl solution
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Extraction Buffer: 0.2 M Sodium Acetate, 1.0 M NaCl, pH 4.0

Aprotinin-Sepharose affinity column

CM-Cellulose ion-exchange column

AcA44 gel filtration column

Dialysis tubing

Spectrophotometer

Methodology:

Neutrophil Isolation:

Isolate neutrophils from buffy coats by Dextran sedimentation of erythrocytes.

Lyse remaining erythrocytes by brief hypotonic shock using 0.2% NaCl, followed by

restoration of isotonicity with 1.6% NaCl.

Wash the resulting neutrophil pellet with HBSS.

Granule Extraction:

Resuspend the purified neutrophil pellet in the high-salt Extraction Buffer (0.2 M Sodium

Acetate, 1.0 M NaCl, pH 4.0).

Homogenize the suspension to disrupt the cells and release granule contents.

Centrifuge at high speed to pellet cellular debris. Collect the supernatant containing the

granule proteins.

Aprotinin-Sepharose Affinity Chromatography:

Apply the granule extract to an Aprotinin-Sepharose column equilibrated with the

Extraction Buffer.

Wash the column extensively with the same buffer to remove unbound proteins.
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Elute the bound Cathepsin G using a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5).

Immediately neutralize the eluted fractions.

CM-Cellulose Ion-Exchange Chromatography:

Dialyze the pooled, active fractions from the affinity step against a low-salt buffer (e.g., 50

mM Sodium Acetate, pH 5.5).

Apply the dialyzed sample to a CM-Cellulose column equilibrated with the same buffer.

Elute the bound proteins using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the same

buffer).

Collect fractions and assay for Cathepsin G activity.

AcA44 Gel Filtration Chromatography:

Pool the active fractions from the ion-exchange step and concentrate them.

Apply the concentrated sample to an AcA44 gel filtration column equilibrated with a

suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

Elute the proteins and collect fractions. This step is crucial for separating active, higher

molecular weight forms of Cathepsin G from inactive, lower molecular weight species[7].

Purity Assessment and Storage:

Analyze the purity of the final preparation by SDS-PAGE.

Determine the protein concentration using a standard method (e.g., absorbance at 280

nm).

Store the purified enzyme at -20°C or lower.

Protocol 2: Assay for Cathepsin G Activity using a
Chromogenic Substrate
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This protocol measures the enzymatic activity of purified Cathepsin G or Cathepsin G in

biological samples using a specific chromogenic substrate.

Objective: To quantify the proteolytic activity of Cathepsin G.

Materials:

Purified Cathepsin G or sample of interest

Assay Buffer: 160 mM Tris-HCl, 1.6 M NaCl, pH 7.4

Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-

pNA)

Dimethyl sulfoxide (DMSO)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

Substrate Preparation:

Prepare a stock solution of the Suc-Ala-Ala-Pro-Phe-pNA substrate in DMSO (e.g., 100

mM).

Dilute the stock solution in the Assay Buffer to a final working concentration (e.g., 1 mM).

Enzyme Preparation:

Dilute the purified Cathepsin G enzyme preparation in Assay Buffer to a concentration that

yields a linear rate of substrate hydrolysis over the desired time course.

Assay Procedure:

Pipette the enzyme solution into the wells of a 96-well microplate.
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To initiate the reaction, add the substrate solution to each well. The final volume should be

consistent (e.g., 200 µL).

Immediately place the microplate in a reader pre-warmed to 25°C.

Data Acquisition and Analysis:

Measure the increase in absorbance at 405 nm over time. The yellow p-nitroaniline

product absorbs at this wavelength.

Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-10

minutes.

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

Convert the rate of absorbance change to the rate of product formation using the molar

extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,500 M⁻¹cm⁻¹).

One unit of activity is typically defined as the amount of enzyme that hydrolyzes one

micromole of substrate per minute under the specified conditions[12].

Visualizations: Pathways and Workflows
The following diagrams illustrate key processes involving Cathepsin G.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.athensresearch.com/products/neutrophil-proteins/cathepsin-g-human-neutrophil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neutrophil Isolation

Purification Cascade

Final Product & Analysis

Buffy Coat

Dextran Sedimentation

Hypotonic Lysis of RBCs

Purified Neutrophils

High-Salt Extraction
(pH 4.0)

Aprotinin-Sepharose
Affinity Chromatography

CM-Cellulose
Ion-Exchange

AcA44
Gel Filtration

Purified Cathepsin G

SDS-PAGE Analysis Activity Assay

Click to download full resolution via product page

Caption: Experimental workflow for the isolation and purification of Cathepsin G.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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